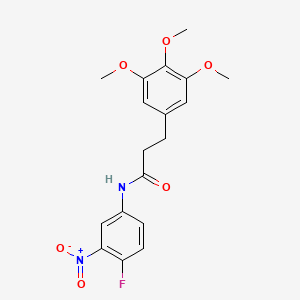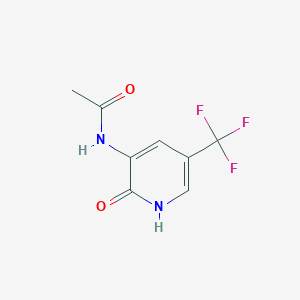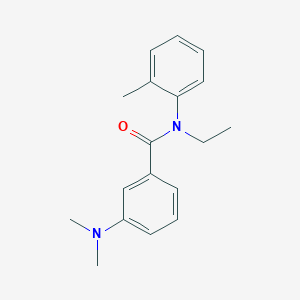![molecular formula C13H19N3O3 B7857289 tert-Butyl N-methyl-N-{[(pyridin-2-yl)carbamoyl]methyl}carbamate](/img/structure/B7857289.png)
tert-Butyl N-methyl-N-{[(pyridin-2-yl)carbamoyl]methyl}carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl N-methyl-N-{[(pyridin-2-yl)carbamoyl]methyl}carbamate is a chemical compound with the molecular formula C13H19N3O3. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a tert-butyl group, a pyridine ring, and a carbamate functional group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-methyl-N-{[(pyridin-2-yl)carbamoyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a pyridine derivative under controlled conditions. One common method involves the use of Boc anhydride and ethanol, followed by the addition of ammonia solution and subsequent stirring at low temperatures . The reaction mixture is then brought to room temperature and stirred for an extended period to complete the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
化学反应分析
Types of Reactions
tert-Butyl N-methyl-N-{[(pyridin-2-yl)carbamoyl]methyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.
科学研究应用
tert-Butyl N-methyl-N-{[(pyridin-2-yl)carbamoyl]methyl}carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of various industrial chemicals and materials.
作用机制
The mechanism of action of tert-Butyl N-methyl-N-{[(pyridin-2-yl)carbamoyl]methyl}carbamate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Similar compounds include:
- tert-Butyl N-methyl-N-{[(pyridin-3-yl)carbamoyl]methyl}carbamate
- tert-Butyl N-methyl-N-{[(pyridin-4-yl)carbamoyl]methyl}carbamate
- tert-Butyl N-methyl-N-{[(quinolin-2-yl)carbamoyl]methyl}carbamate
Uniqueness
tert-Butyl N-methyl-N-{[(pyridin-2-yl)carbamoyl]methyl}carbamate is unique due to its specific structural features, such as the position of the pyridine ring and the presence of the tert-butyl group. These structural elements contribute to its distinct chemical and biological properties, making it valuable for various applications.
属性
IUPAC Name |
tert-butyl N-methyl-N-[2-oxo-2-(pyridin-2-ylamino)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-13(2,3)19-12(18)16(4)9-11(17)15-10-7-5-6-8-14-10/h5-8H,9H2,1-4H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSFKAFGEZBZEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC(=O)NC1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
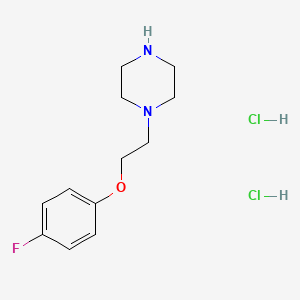

![6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B7857220.png)
![5-(5-amino-1H-benzo[d]imidazol-2-yl)pentan-2-ol hydrochloride](/img/structure/B7857224.png)
![2-[(4-aminopiperidin-1-yl)methyl]-1H-quinazolin-4-one](/img/structure/B7857231.png)
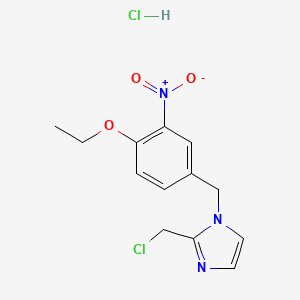
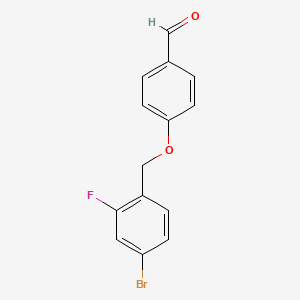
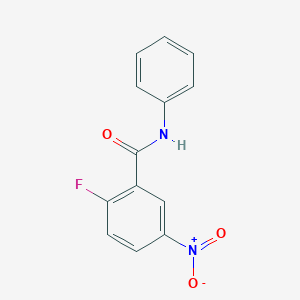
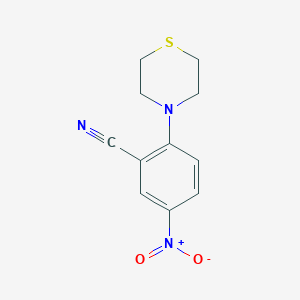
![6-[4-(3-Hydroxypropyl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B7857258.png)
